4-aminoquinolinas

4-Aminoquinolines are a class of organic compounds that feature an amino group attached to the quinoline ring at position 4. These compounds exhibit diverse biological activities and have been widely studied for their potential in medicinal chemistry applications. Structurally, they consist of a benzene ring fused with an iminoquinoline ring, where the nitrogen atom within the iminoquinoline ring carries an amino substituent.

In pharmaceutical research, 4-aminoquinolines are of particular interest due to their antimalarial properties and as potential anti-inflammatory agents. They are known to interact with various biological targets, including enzymes and receptors, thereby modulating cellular functions. These molecules also show promise in the development of new drugs for treating other diseases such as cancer and neurological disorders.

The synthesis of 4-aminoquinolines can be achieved through a variety of methods, often involving nucleophilic aromatic substitution or condensation reactions. Their chemical properties, including solubility, stability, and reactivity, make them valuable tools in both academic research and industrial applications.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

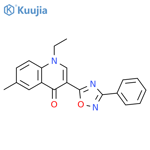

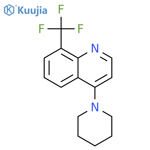

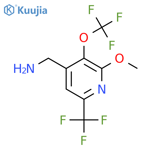

|

4-Amino-5,8-dichloro-2-methylquinoline | 917562-04-0 | C10H8Cl2N2 |

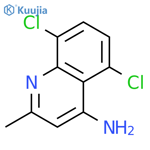

|

4-(4-aminobutyl)amino-7-chloroquinoline | 53186-45-1 | C13H16ClN3 |

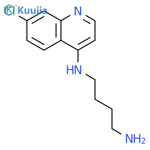

|

| 32851-56-2 | C18H23ClN4 |

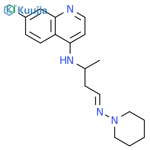

|

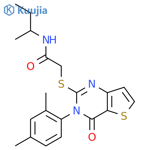

4-(Piperidin-1-yl)-8-(trifluoromethyl)quinoline | 1020252-84-9 | C15H15F3N2 |

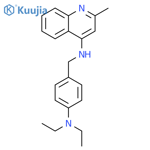

|

N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine | 5430-95-5 | C21H25N3 |

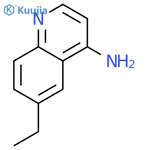

|

4-Amino-6-ethylquinoline | 948293-21-8 | C11H12N2 |

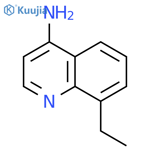

|

8-ethylquinolin-4-amine | 948293-65-0 | C11H12N2 |

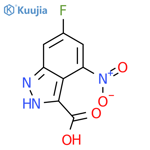

|

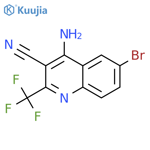

4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile | 1209063-53-5 | C11H5N3F3Br |

|

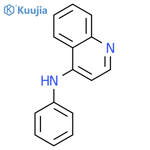

N-Phenylquinolin-4-amine | 30696-07-2 | C15H12N2 |

|

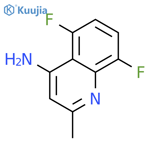

5,8-difluoro-2-methylquinolin-4-amine | 288151-30-4 | C10H8F2N2 |

Literatura relevante

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

Proveedores recomendados

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados

-

-

-

Virginiamycin S1 Cas No: 23152-29-6

Virginiamycin S1 Cas No: 23152-29-6 -

-